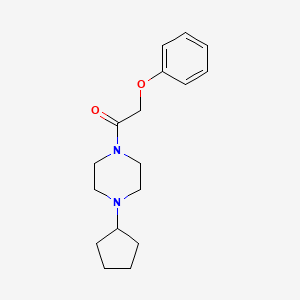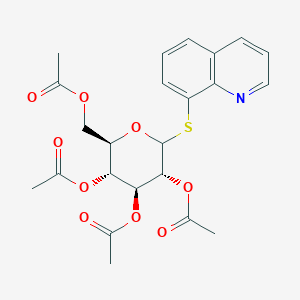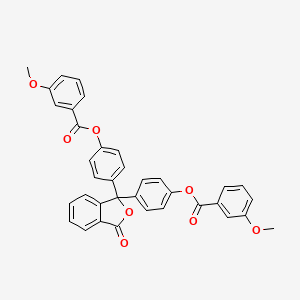
1-(4-Cyclopentylpiperazin-1-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopentylpiperazin-1-yl)-2-phenoxyethanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclopentyl group and a phenoxyethanone moiety, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(4-Cyclopentylpiperazin-1-yl)-2-phenoxyethanone typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the rapid synthesis of multiple piperazine derivatives simultaneously.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Análisis De Reacciones Químicas
1-(4-Cyclopentylpiperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxyethanone moiety.
Cyclization: Intramolecular cyclization reactions can form more complex ring structures.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(4-Cyclopentylpiperazin-1-yl)-2-phenoxyethanone has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopentylpiperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert neuroprotective effects by modulating sigma-1 receptors and reducing oxidative stress . Additionally, it may promote neurite outgrowth and protect against excitotoxicity .
Comparación Con Compuestos Similares
1-(4-Cyclopentylpiperazin-1-yl)-2-phenoxyethanone can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative and has been studied as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound has shown potential in inducing apoptosis of tumor cells.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C17H24N2O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-(4-cyclopentylpiperazin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C17H24N2O2/c20-17(14-21-16-8-2-1-3-9-16)19-12-10-18(11-13-19)15-6-4-5-7-15/h1-3,8-9,15H,4-7,10-14H2 |
Clave InChI |
TXRXTOWGZZQOCS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(2,4,6-tribromophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886735.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10886737.png)
![(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886739.png)
![(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10886741.png)
![2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate](/img/structure/B10886746.png)
methanone](/img/structure/B10886762.png)
![2-{4-[1-(2,3,4-Trimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886768.png)

![9,10-Dimethylacenaphtho[1,2-b]quinoxaline](/img/structure/B10886776.png)
![N,N-diphenyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10886779.png)

![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10886796.png)
![2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886802.png)
![N~1~-[3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-yliden]acetamide](/img/structure/B10886806.png)
